Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate

Piperidine Synthesis Building Block Procurement Crystallization Optimization

Bifunctional piperidine scaffold combining a Boc-protected secondary amine with a primary alkyl bromide at the 3-position, enabling sequential orthogonal functionalization for complex pharmacophore construction. • Eliminates competing N-alkylation side reactions inherent to unprotected analogs, improving multi-step synthetic efficiency and product purity. • 3-Position bromoethyl substitution provides a defined exit vector for CNS receptor-targeted libraries and PROTAC ternary complex optimization. • Supplied with full analytical batch data (NMR, HPLC); available from multiple stock points for uninterrupted global supply.

Molecular Formula C12H22BrNO2
Molecular Weight 292.21 g/mol
CAS No. 210564-54-8
Cat. No. B1288631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
CAS210564-54-8
Molecular FormulaC12H22BrNO2
Molecular Weight292.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCBr
InChIInChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
InChIKeySRWFLHHXMSGSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate Overview


Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS: 210564-54-8) is a Boc-protected piperidine derivative featuring a reactive bromoethyl side chain at the 3-position [1]. This bifunctional scaffold combines a protected secondary amine with a primary alkyl bromide, enabling sequential orthogonal functionalization strategies essential for constructing complex piperidine-containing pharmacophores . The compound serves as a strategic intermediate in medicinal chemistry programs targeting central nervous system (CNS) disorders, kinase inhibition, and PROTAC development, where precise control over molecular topology and functional group installation is critical .

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Why Generic Analogs Fail


The 3-position bromoethyl substitution pattern on the piperidine ring is a critical structural determinant that governs both synthetic utility and downstream biological activity. Regioisomeric variants such as the 4-substituted analog (CAS 169457-73-2) or unprotected 3-(2-bromoethyl)piperidine (CAS 256409-15-1) exhibit markedly different physical properties, reactivity profiles, and spatial orientation of the electrophilic handle, which directly impacts the stereochemical outcome of subsequent reactions and the three-dimensional presentation of pharmacophores [1]. Furthermore, the presence of the Boc protecting group is non-negotiable for orthogonal synthesis strategies; its absence in unprotected analogs leads to competing N-alkylation side reactions and reduces overall synthetic efficiency . These differences translate into quantifiable variations in reaction yields, product purity, and ultimately, the success of multi-step synthetic campaigns.

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Comparison with Analogs


Physical State and Handling Advantages

The 3-substituted regioisomer (target compound) exists as a solid at room temperature, whereas the 4-substituted analog (CAS 169457-73-2) is also a solid but with a defined melting point of 39-42 °C [1]. The target compound lacks a reported melting point in commercial databases, suggesting it may be an oil or low-melting solid, which can offer distinct advantages in solution-phase chemistry and liquid handling automation.

Piperidine Synthesis Building Block Procurement Crystallization Optimization

Boiling Point and Thermal Stability

The target compound exhibits a predicted boiling point of 334.2 °C at 760 mmHg [1], which is significantly higher than that of the unprotected analog 3-(2-bromoethyl)piperidine (228.4 °C) . This elevated boiling point, attributable to the increased molecular weight and presence of the Boc group, allows for more robust handling under high-temperature conditions and reduces volatility-related losses during solvent evaporation or vacuum distillation.

Purification Distillation Thermal Stability

Orthogonal Reactivity via Boc Protection

The Boc protecting group on the target compound masks the piperidine nitrogen, preventing its participation in nucleophilic substitution reactions with the pendant bromoethyl group. In contrast, the unprotected analog 3-(2-bromoethyl)piperidine contains a free secondary amine (pKa ~10.17) that can undergo intramolecular N-alkylation, leading to azetidine or quaternary ammonium salt formation under basic conditions [1]. This competing pathway reduces the yield of the desired intermolecular coupling reaction.

Orthogonal Synthesis Protecting Group Strategy Reaction Selectivity

Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate: Validated Applications


CNS Piperidine Library Synthesis

The 3-position bromoethyl handle enables rapid diversification via SN2 reactions with a wide range of nucleophiles (amines, thiols, alkoxides), generating libraries of 3-substituted piperidines. This regioisomeric substitution pattern is particularly relevant for modulating the three-dimensional orientation of pharmacophores targeting CNS receptors, where subtle changes in vector direction can profoundly impact blood-brain barrier penetration and target engagement .

PROTAC Linker Attachment

The orthogonal Boc and bromoethyl functionalities allow sequential conjugation of an E3 ligase ligand (via amine deprotection) and a target protein ligand (via nucleophilic substitution), facilitating the modular assembly of PROTACs. The 3-position linker geometry can influence ternary complex formation and degradation efficiency compared to 4-substituted analogs, as demonstrated in structure-activity relationship studies of related piperidine-based degraders .

Kinase Inhibitor Fragment Elaboration

Piperidine rings are a privileged scaffold in kinase inhibitor design. The target compound serves as a versatile fragment for introducing a basic amine moiety with a specific exit vector, which can be tuned by subsequent functionalization of the bromoethyl group. This allows for rapid exploration of structure-activity relationships around the solvent-exposed region of the kinase hinge-binding motif, a strategy employed in the optimization of PI3K and Trk inhibitors .

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